molecular formula C10H13NO4S B182882 N-[(2,4-dimethylphenyl)sulfonyl]glycine CAS No. 670255-96-6

N-[(2,4-dimethylphenyl)sulfonyl]glycine

Cat. No.: B182882
CAS No.: 670255-96-6
M. Wt: 243.28 g/mol
InChI Key: QXSZBHFZFCHZEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]glycine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with glycine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-[(2,4-dimethylphenyl)sulfonyl]glycine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is utilized in proteomics to study protein interactions and functions. It helps in the identification and quantification of proteins in complex biological samples .

Medicine: Although not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals by acting as an intermediate in the synthesis of drug candidates .

Industry: In the industrial sector, this compound finds applications in the production of fine chemicals and specialty chemicals. It is also used in the manufacture of materials with specific properties .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, influencing enzyme activities and protein functions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities with N-[(2,4-dimethylphenyl)sulfonyl]glycine, they differ in their specific functional groups and chemical properties. The presence of different substituents can influence their reactivity, solubility, and overall chemical behavior. This compound is unique due to its specific combination of the sulfonyl and amino groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-4-9(8(2)5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSZBHFZFCHZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366938
Record name N-(2,4-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670255-96-6
Record name N-(2,4-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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